5-bromo-N-(3,4-dimethylphenyl)-2-ethoxybenzenesulfonamide
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Overview
Description
5-bromo-N-(3,4-dimethylphenyl)-2-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds that have been widely studied for their biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-ethoxybenzenesulfonamide is not fully understood. However, it has been suggested that it may exert its biological activities by inhibiting certain enzymes or proteins that are involved in inflammation, cancer, or bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-N-(3,4-dimethylphenyl)-2-ethoxybenzenesulfonamide in lab experiments is its potential therapeutic applications. It can be used to study the mechanism of action of anti-inflammatory, anti-cancer, and anti-bacterial agents. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
For its study include its potential use as a photosensitizer in photodynamic therapy and its mechanism of action.
Synthesis Methods
The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-ethoxybenzenesulfonamide involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride and 3,4-dimethylaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Scientific Research Applications
5-bromo-N-(3,4-dimethylphenyl)-2-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
5-bromo-N-(3,4-dimethylphenyl)-2-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-21-15-8-6-13(17)10-16(15)22(19,20)18-14-7-5-11(2)12(3)9-14/h5-10,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQWQZWMGVOGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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